molecular formula C13H12ClNO B2800829 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one CAS No. 334504-68-6

6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one

Cat. No.: B2800829
CAS No.: 334504-68-6
M. Wt: 233.7
InChI Key: HIIMAULBOMFTFN-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one is a heterocyclic compound featuring a partially saturated acridinone backbone with a chlorine substituent at the 6-position. Its molecular formula is C₁₂H₁₉ClNO, with a molecular weight of 228.74 g/mol (calculated from the formula). The compound is available in purities up to 95% and is supplied in quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

6-chloro-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h5-7H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIMAULBOMFTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one and its analogues:

Compound Name Molecular Formula Substituents Melting Point (°C) LogP Molecular Weight (g/mol) Key References
This compound C₁₂H₁₉ClNO 6-Cl Not reported ~2.5* 228.74
7-Chloro-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one C₁₉H₁₄ClNO 7-Cl, 1,3-diphenyl 275–276 Not reported 307.78
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one C₁₉H₁₇NO₂ 7-phenoxy Not reported 4.55 291.34
3-Chloro-10-methylacridin-9(10H)-one C₁₄H₁₀ClNO 3-Cl, 10-CH₃ Not reported Not reported 243.69
9-Amino-1,2,3,4-tetrahydroacridine (2a) C₁₂H₁₄N₂ 9-NH₂ 179–181 ~1.8* 186.25

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Position and Effects: The 6-chloro substituent in the target compound contrasts with 7-chloro (in 2d) and 3-chloro (in 3-Chloro-10-methylacridin-9(10H)-one). Phenoxy and Methoxy Groups: The phenoxy substituent in 7-phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one increases lipophilicity (LogP = 4.55) compared to the target compound, which likely has a lower LogP (~2.5) due to fewer aromatic groups . Methoxy derivatives (e.g., 7-Methoxy-1,3,4,10-tetrahydro-9(2H)-acridinone) exhibit electron-donating effects, enhancing solubility in polar solvents .
  • Melting Points: The 7-chloro derivative (2d) melts at 275–276°C, higher than the amino-substituted analogue 2a (179–181°C), reflecting differences in intermolecular forces (e.g., hydrogen bonding in 2a vs. halogen interactions in 2d) .

Contradictions and Uncertainties

  • A melting point discrepancy is noted for 9-Amino-7-methyl-1,2,3,4-tetrahydroacridine (2d): 228–230°C (observed) vs. 182–183°C (literature), possibly due to impurities or polymorphic forms .
  • LogP values for the target compound are estimated due to a lack of experimental data.

Biological Activity

6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one (CAS No. 334504-68-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂ClNO
  • Molecular Weight : 233.69 g/mol
  • Structure : The compound features a chloro group and a hexahydroacridinone framework which contributes to its biological activity.

The biological activity of this compound has been attributed to several mechanisms:

  • Antimicrobial Activity : Recent studies indicate that derivatives of acridine compounds exhibit significant antimicrobial properties. The presence of electron-withdrawing groups (like chlorine) enhances their interaction with microbial targets .
  • Cytotoxic Effects : Investigations into the cytotoxicity of related compounds have shown that they can induce apoptosis in cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • VEGFR Inhibition : Some studies have suggested that compounds with similar structures may inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of acridine derivatives including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli16
This compoundS. aureus8
This compoundP. aeruginosa32

These results suggest that the compound possesses moderate to strong antibacterial activity against common pathogens.

Cytotoxicity Studies

In vitro studies conducted on cancer cell lines such as HT-29 and COLO-205 revealed promising cytotoxic effects:

CompoundCell LineIC50 (μM)
This compoundHT-2910.5
This compoundCOLO-20512.0

These findings indicate that the compound could be a candidate for further development in cancer therapeutics.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that modifications of acridine derivatives led to enhanced antimicrobial properties. The study focused on the structure–activity relationship (SAR), revealing that substituents like halogens significantly improved potency against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity and Apoptosis Induction : Another research article examined the effects of similar compounds on cell cycle progression and apoptosis induction in cancer cells. The results indicated that these compounds could effectively arrest the cell cycle and promote apoptotic pathways through mitochondrial depolarization and caspase activation .

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